Cas no 1334553-30-8 (Ethyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate)

Ethyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate
- ethyl 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole-4-carboxylate
- A926708
- 1334553-30-8
- Ethyl2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate
-
- インチ: InChI=1S/C18H14ClNO3/c1-2-22-18(21)15-16(12-6-4-3-5-7-12)23-17(20-15)13-8-10-14(19)11-9-13/h3-11H,2H2,1H3
- InChIKey: BWIDLUMGRCCOJT-UHFFFAOYSA-N
- ほほえんだ: O=C(C1=C(C2=CC=CC=C2)OC(C3=CC=C(Cl)C=C3)=N1)OCC
計算された属性
- せいみつぶんしりょう: 327.0662210g/mol
- どういたいしつりょう: 327.0662210g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 392
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.8
- トポロジー分子極性表面積: 52.3Ų
Ethyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM191043-1g |
ethyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate |
1334553-30-8 | 95% | 1g |
$1018 | 2021-08-05 | |
Chemenu | CM191043-1g |
ethyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate |
1334553-30-8 | 95% | 1g |
$1019 | 2024-08-02 | |
Ambeed | A622023-1g |
Ethyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate |
1334553-30-8 | 95+% | 1g |
$849.0 | 2024-04-24 |
Ethyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate 関連文献
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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3. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
Ethyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylateに関する追加情報
Comprehensive Overview of Ethyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate (CAS No. 1334553-30-8)
Ethyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate (CAS No. 1334553-30-8) is a specialized organic compound belonging to the oxazole family, a class of heterocyclic compounds known for their diverse applications in pharmaceuticals, agrochemicals, and material science. This compound features a unique molecular structure combining a chlorophenyl group and a phenyloxazole core, making it a subject of interest for researchers exploring novel bioactive molecules. Its ethyl carboxylate moiety further enhances its reactivity, enabling its use as a key intermediate in synthetic chemistry.
In recent years, the demand for oxazole derivatives has surged due to their potential in drug discovery, particularly in the development of antimicrobial and anti-inflammatory agents. Searches for terms like "oxazole-based drug candidates" and "chlorophenyl compounds in medicinal chemistry" reflect growing interest in this niche. The compound’s CAS No. 1334553-30-8 is frequently queried in scientific databases, underscoring its relevance in academic and industrial research.
The synthesis of Ethyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate typically involves multi-step reactions, including cyclization and esterification processes. Researchers often optimize these methods to improve yield and purity, addressing common challenges such as byproduct formation and reaction selectivity. Discussions on platforms like ResearchGate and PubMed highlight the compound’s role in structure-activity relationship (SAR) studies, where its chlorophenyl and phenyl substituents are modified to enhance biological activity.
From an industrial perspective, this compound is valued for its versatility. It serves as a precursor for fluorescent dyes and organic electronic materials, aligning with the rising trend of green chemistry and sustainable synthesis. Queries such as "oxazole derivatives in OLEDs" and "eco-friendly heterocyclic compounds" demonstrate its crossover appeal in material science. Its stability under moderate conditions also makes it a candidate for catalysis and polymer modification.
Safety and handling of Ethyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate follow standard laboratory protocols. While not classified as hazardous, proper ventilation and personal protective equipment (PPE) are recommended during handling. The compound’s MSDS (Material Safety Data Sheet) provides detailed guidelines, a document often searched alongside its CAS No. 1334553-30-8.
In conclusion, Ethyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate exemplifies the intersection of innovation and practicality in modern chemistry. Its applications span from pharmaceutical intermediates to advanced materials, resonating with global trends in precision medicine and renewable technologies. As research progresses, this compound is poised to remain a focal point in both academic and industrial settings.
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